molecular formula C16H15N3OS B11834884 3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B11834884
M. Wt: 297.4 g/mol
InChI Key: VCBANENQENLRKW-MFOYZWKCSA-N
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Description

3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with benzylideneamino and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to fit into the active sites of these enzymes, thereby disrupting their function and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylideneamino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and benzylideneamino groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15N3OS/c1-10-11(2)21-15-14(10)16(20)19(12(3)18-15)17-9-13-7-5-4-6-8-13/h4-9H,1-3H3/b17-9-

InChI Key

VCBANENQENLRKW-MFOYZWKCSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)/N=C\C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC=CC=C3)C

Origin of Product

United States

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